1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one
Description
1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features both pyridine and imidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Properties
CAS No. |
88723-31-3 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
1-[2-(2-pyridin-4-ylethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C12H14N4O/c1-9(17)11-8-15-12(16-11)14-7-4-10-2-5-13-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H2,14,15,16) |
InChI Key |
OLYNRIVNONHTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)NCCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Key Findings:
- Anticancer Activity: Studies have shown that derivatives of imidazole compounds exhibit anticancer properties. For instance, research indicates that imidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties: The pyridine and imidazole moieties contribute to antimicrobial activity, making it a candidate for developing new antibiotics .
Biological Studies
The compound has been utilized in biological assays to explore its interaction with biological targets.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with pyridine and imidazole rings showed significant inhibition against specific protein targets involved in cancer progression . This suggests that 1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one could be further explored for its efficacy in cancer treatment.
Material Science
In material science, the compound's unique chemical structure allows it to be used in the development of new materials with specific properties.
Applications:
- Polymer Composites: The incorporation of imidazole-based compounds into polymer matrices has been shown to enhance mechanical properties and thermal stability .
| Application Type | Material Used | Enhancement Observed |
|---|---|---|
| Polymer Composites | Polyethylene Imidazole Blend | Increased tensile strength |
| Coatings | Imidazole-based Coatings | Improved corrosion resistance |
Mechanism of Action
The mechanism of action of 1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Known for their antimicrobial and antiviral activities.
Imidazole derivatives: Commonly used in antifungal and anticancer treatments.
Uniqueness
What sets 1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone apart is its dual functionality, combining the properties of both pyridine and imidazole rings. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Biological Activity
1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one, a compound featuring an imidazole and pyridine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of 1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 88723-59-5 |
| Molecular Formula | C12H13N4O |
| Molecular Weight | 229.25 g/mol |
| IUPAC Name | 1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one |
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related imidazopyridine compounds possess broad-spectrum antibacterial and antifungal effects, making them potential candidates for developing new antibiotics .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A series of studies have shown that imidazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar scaffolds have shown IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .
The precise mechanism of action for 1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one is still under investigation. However, it is believed to interact with biological macromolecules, potentially acting as an enzyme inhibitor or modulating receptor activity. This interaction may influence several biochemical pathways relevant to disease processes .
Study on Antimicrobial Activity
In a recent study, researchers synthesized several imidazole derivatives and tested their antimicrobial efficacy. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Study on Anticancer Effects
Another study focused on the anticancer properties of imidazopyridine compounds. The results showed that these compounds could inhibit the growth of human cancer cell lines by inducing apoptosis. The most potent derivative in this study had an IC50 value of approximately 10 µM against breast cancer cells, suggesting that modifications to the imidazole ring could enhance its efficacy .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is often influenced by their structural characteristics. The presence of electron-donating groups (such as amino or alkyl groups) on the imidazole ring has been associated with increased biological activity. Conversely, electron-withdrawing groups may reduce efficacy. Understanding these relationships is crucial for designing more potent derivatives with enhanced therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
